An In-depth Technical Guide to 6-O-(Maltosyl)cyclomaltohexaose
An In-depth Technical Guide to 6-O-(Maltosyl)cyclomaltohexaose
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-O-(Maltosyl)cyclomaltohexaose, a branched cyclodextrin, is a subject of growing interest in pharmaceutical research and development. This oligosaccharide is composed of a primary cyclomaltohexaose (α-cyclodextrin) ring, which consists of six α-1,4-linked glucopyranose units, and a maltose molecule attached to one of the primary hydroxyl groups via an α-1,6 glycosidic bond. This unique structural modification imparts enhanced aqueous solubility and a larger cavity size compared to its parent α-cyclodextrin, making it a promising excipient for improving the physicochemical properties of poorly soluble active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the core characteristics of 6-O-(Maltosyl)cyclomaltohexaose, including its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and its application in drug delivery systems.
Core Structure and Physicochemical Properties
6-O-(Maltosyl)cyclomaltohexaose is a derivative of α-cyclodextrin. The core structure is a torus-shaped ring of six glucose units. The attachment of a maltosyl group to the primary face of the cyclodextrin ring alters its physical and chemical characteristics.
Note: Specific experimental data for 6-O-(Maltosyl)cyclomaltohexaose is limited in publicly available literature. The data presented below is primarily based on its closely related analogue, 6-O-α-Maltosyl-β-cyclodextrin, and should be considered as representative.
Table 1: Physicochemical Properties of 6-O-(Maltosyl)cyclomaltohexaose Analogue
| Property | Value | Reference |
| Molecular Formula | C₅₄H₉₀O₄₅ | [1] |
| Molecular Weight | 1459.26 g/mol | [1][2] |
| Appearance | White powder | [3] |
| Solubility in Water | High | [4][5] |
| Melting Point | Decomposes at high temperatures. The melting point of the inclusion complex will differ from the individual components. | [4][6] |
Experimental Protocols
Enzymatic Synthesis of 6-O-(Maltosyl)cyclomaltohexaose
This protocol describes the synthesis using a transglycosylation reaction catalyzed by pullulanase.
Materials:
-
α-Cyclodextrin (cyclomaltohexaose)
-
Maltose
-
Pullulanase (e.g., from Bacillus acidopullulyticus)[7]
-
Sodium acetate buffer (pH 4.5)[7]
-
Deionized water
-
Ethanol
Procedure:
-
Substrate Preparation: Prepare a concentrated aqueous solution of α-cyclodextrin and maltose. A typical molar ratio of maltose to α-cyclodextrin is 12:1 to favor the transfer reaction over hydrolysis. The total substrate concentration should be high, in the range of 80-85% (w/v), to promote the reverse reaction of pullulanase.[7]
-
Enzymatic Reaction:
-
Enzyme Inactivation: Heat the reaction mixture to 100°C for 10 minutes to inactivate the pullulanase.
-
Purification:
-
The product can be separated from the reaction mixture using techniques such as paper chromatography or high-performance liquid chromatography (HPLC).
-
Precipitate the synthesized 6-O-(Maltosyl)cyclomaltohexaose by adding ethanol to the concentrated aqueous solution.
-
Collect the precipitate by centrifugation or filtration and dry under vacuum.
-
Preparation of an Inclusion Complex
This protocol outlines the formation of an inclusion complex with a poorly soluble drug using the kneading method.[8]
Materials:
-
6-O-(Maltosyl)cyclomaltohexaose
-
Active Pharmaceutical Ingredient (API)
-
Deionized water
-
Ethanol
Procedure:
-
Molar Ratio Determination: Determine the optimal molar ratio of 6-O-(Maltosyl)cyclomaltohexaose to the API, which is commonly 1:1.[9]
-
Kneading:
-
Place the accurately weighed 6-O-(Maltosyl)cyclomaltohexaose in a mortar.
-
Add a small amount of water to form a paste.
-
Gradually add the API to the paste while continuously triturating.
-
Knead the mixture for a specified period (e.g., 45-60 minutes) to ensure thorough interaction.
-
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Sieving and Storage: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder. Store in a desiccator.
Characterization of the Inclusion Complex
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The formation of an inclusion complex is indicated by the disappearance or shifting of the melting point endotherm of the guest molecule.[10][11][12]
Protocol:
-
Accurately weigh 3-5 mg of the sample (API, 6-O-(Maltosyl)cyclomaltohexaose, physical mixture, and inclusion complex) into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from ambient temperature to a temperature above the melting point of the API at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
Principle: FT-IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation. Changes in the characteristic peaks of the API (e.g., stretching or bending vibrations) upon complexation can confirm the formation of the inclusion complex.[4][13][14][15][16]
Protocol:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide.
-
Alternatively, use an ATR-FTIR spectrometer by placing the sample directly on the crystal.
-
Record the spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
-
Compare the spectra of the API, 6-O-(Maltosyl)cyclomaltohexaose, the physical mixture, and the inclusion complex.
Principle: PXRD provides information about the crystalline or amorphous nature of a solid. A change from a crystalline pattern (sharp peaks) for the API to a more amorphous or a different crystalline pattern for the inclusion complex indicates its formation.[4][17]
Protocol:
-
Place a thin layer of the powdered sample on a sample holder.
-
Mount the sample holder in the diffractometer.
-
Scan the sample over a range of 2θ angles (e.g., 5-50°) using a monochromatic X-ray source (e.g., Cu Kα radiation).
-
Record the diffraction pattern.
Principle: ¹H-NMR spectroscopy provides detailed information about the structure of a molecule in solution. Changes in the chemical shifts of the protons of the API, particularly those located within the cyclodextrin cavity, are indicative of inclusion complex formation.[4][18][19][20]
Protocol:
-
Dissolve accurately weighed samples of the API, 6-O-(Maltosyl)cyclomaltohexaose, and the inclusion complex in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solutions to NMR tubes.
-
Acquire the ¹H-NMR spectra using a high-resolution NMR spectrometer.
-
Analyze the chemical shift changes of the protons of both the host and guest molecules.
Visualizations
Caption: Molecular structure of 6-O-(Maltosyl)cyclomaltohexaose.
Caption: Drug development workflow using 6-O-(Maltosyl)cyclomaltohexaose.
Conclusion
6-O-(Maltosyl)cyclomaltohexaose represents a significant advancement in the field of cyclodextrin-based drug delivery. Its enhanced solubility and larger cavity size offer a versatile platform for the formulation of challenging APIs. The experimental protocols and characterization techniques detailed in this guide provide a robust framework for researchers and drug development professionals to explore the full potential of this novel excipient. Further investigation into its specific interactions with a wider range of drug molecules will undoubtedly solidify its role in the development of more effective and bioavailable pharmaceutical products.
References
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- 6. Determination of Melting Parameters of Cyclodextrins Using Fast Scanning Calorimetry [mdpi.com]
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- 9. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. In Vitro and In Vivo Evaluation of 6-O-α-Maltosyl-β-Cyclodextrin as a Potential Therapeutic Agent Against Niemann-Pick Disease Type C - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 1H NMR studies of maltose, maltoheptaose, alpha-, beta-, and gamma-cyclodextrins, and complexes in aqueous solutions with hydroxy protons as structural probes - PubMed [pubmed.ncbi.nlm.nih.gov]
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